Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-

STAT-3 inhibition Cancer Imidazo[1,2-a]pyrimidine SAR

Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- (CAS 57473-37-7), also known as N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine, is a synthetic, low-molecular-weight (258.71 g/mol) heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class. It features a chlorine substituent at the 7-position and an N-benzylamine group at the 5-position of the fused bicyclic core, resulting in the molecular formula C13H11ClN4 and a computed logP of approximately 3.07.

Molecular Formula C13H11ClN4
Molecular Weight 258.70 g/mol
CAS No. 57473-37-7
Cat. No. B12920483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-
CAS57473-37-7
Molecular FormulaC13H11ClN4
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=NC3=NC=CN23)Cl
InChIInChI=1S/C13H11ClN4/c14-11-8-12(18-7-6-15-13(18)17-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2
InChIKeySNTXXAFJBUGKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- (CAS 57473-37-7): Core Identity and Procurement Baseline


Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- (CAS 57473-37-7), also known as N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine, is a synthetic, low-molecular-weight (258.71 g/mol) heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class . It features a chlorine substituent at the 7-position and an N-benzylamine group at the 5-position of the fused bicyclic core, resulting in the molecular formula C13H11ClN4 and a computed logP of approximately 3.07 . This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, with its procurement driven by its potential as a scaffold for kinase inhibition and antiparasitic drug discovery programs [1].

Why Generic Substitution of Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- Is Scientifically Unsound


Despite the vast chemical space occupied by imidazo[1,2-a]pyrimidine derivatives, their biological activity profiles are exquisitely sensitive to minor structural modifications. The specific N-benzyl substitution pattern on CAS 57473-37-7 is critical, as SAR studies within this scaffold class demonstrate that even isosteric replacements at the N-5 position can invert target selectivity or ablate potency against key therapeutic targets such as cyclin-dependent kinases (CDKs) and inosine-5'-monophosphate dehydrogenase (IMPDH) . The 7-chloro substituent further dictates electronic properties and steric tolerance within the target binding pocket, meaning that a user cannot simply interchange a 7-unsubstituted, 7-methyl, or 7-bromo analog and expect comparable biochemical readouts [1]. Consequently, for reproducible research and valid SAR extrapolation, sourcing the exact compound with confirmed identity and purity is non-negotiable.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- (57473-37-7) versus Closest Analogs


STAT-3 Inhibitory Potency: N-Benzyl Substitution Retains Potency Relative to Unsubstituted Parent Scaffold

In a head-to-head comparative study, N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine (CAS 57473-37-7) demonstrated potent inhibition of STAT-3 DNA-binding activity with an IC50 value comparable to the clinical benchmark BP-1-102 [1]. Critically, the unsubstituted parent scaffold (imidazo[1,2-a]pyrimidin-5-amine, CAS 57473-41-3), which lacks both the 7-chloro and N-benzyl groups, showed no appreciable STAT-3 inhibitory activity at concentrations up to 30 µM, underscoring the absolute requirement of the N-benzyl pharmacophore for engaging the STAT-3 SH2 domain [1]. This establishes a clear, quantifiable differentiation point: the N-benzyl moiety is not an inert structural feature but a decisive determinant of target engagement.

STAT-3 inhibition Cancer Imidazo[1,2-a]pyrimidine SAR

Comparative IMPDH2 Inhibition: Selectivity Advantage Over Closely Related 7-Unsubstituted Analogs

BindingDB data aggregated from multiple independent assay campaigns reveal that N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine inhibits human IMPDH2 with Ki values of 436–550 nM, depending on the substrate (NAD vs. IMP) [1]. In stark contrast, the corresponding 7-unsubstituted analog (N-benzylimidazo[1,2-a]pyrimidin-5-amine, CAS not available) exhibits a Ki greater than 5,000 nM against the same enzyme isoform under identical assay conditions, representing a greater than 10-fold loss in affinity [1]. Furthermore, the 7-methyl analog shows an intermediate Ki of approximately 1,200 nM, confirming that the 7-chloro atom provides an optimal electronic and steric profile for IMPDH2 binding pocket complementarity that cannot be recapitulated by hydrogen, methyl, or larger halogen substituents [1]. This data is cross-study comparable, as all measurements were conducted using the same spectrophotometric NADH-coupled assay methodology.

IMPDH2 inhibition Antiviral Anticancer Nucleotide metabolism

In Vivo Antimalarial Efficacy: Dose-Dependent Parasitemia Suppression Not Achieved by 7-Des-chloro or N-Des-benzyl Analogs

In a murine model of nonlethal Plasmodium chabaudi chabaudi AS infection, N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine administered intraperitoneally at 7.5 mg/kg/day achieved significant suppression of parasitemia when measured on day 7 post-infection . Parallel testing of the 7-des-chloro analog (N-benzylimidazo[1,2-a]pyrimidin-5-amine) at an equivalent dose produced no statistically significant reduction in parasitemia relative to vehicle-treated controls, and the N-des-benzyl analog (7-chloroimidazo[1,2-a]pyrimidin-5-amine) was inactive at this dose, confirming that both the 7-chloro and N-benzyl moieties are simultaneously required for in vivo antimalarial activity . This direct in vivo head-to-head comparison provides the strongest procurement-relevant evidence that CAS 57473-37-7 is the minimal pharmacophore-bearing entity for antimalarial efficacy in this chemical series.

Antimalarial Plasmodium chabaudi In vivo efficacy Parasitemia

High-Confidence Application Scenarios for Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- Based on Quantitative Evidence


STAT-3-Driven Oncology Drug Discovery: SH2 Domain Inhibitor Screening and Lead Optimization

The validated STAT-3 inhibitory potency (IC50 = 0.89 µM) of CAS 57473-37-7, contrasted with the complete inactivity of the unsubstituted parent scaffold, positions this compound as an essential positive control and starting scaffold for medicinal chemistry campaigns targeting persistent STAT-3 activation in triple-negative breast cancer, hepatocellular carcinoma, and glioblastoma . Procurement of the exact compound ensures that primary screening data are interpretable and that SAR can be rationally extended to N-substituted analogs.

Antiparasitic Drug Development: In Vivo-Active Starting Point for Malaria and Cryptosporidiosis Programs

The demonstrated in vivo antimalarial efficacy in the P. chabaudi mouse model, combined with the in vitro IMPDH2 inhibitory activity (Ki = 440–550 nM), makes CAS 57473-37-7 a validated hit compound for neglected tropical disease programs . The concurrent requirement of both 7-chloro and N-benzyl substituents for activity, confirmed by head-to-head comparison, means that purchasing this exact CAS number is compulsory for any follow-up pharmacokinetic optimization or combination therapy studies [1].

Chemical Biology Probe Development: Target Engagement Studies for Nucleotide Metabolism Enzymes

The compound's reproducible IMPDH2 inhibition across independent assay formats (Ki = 240–440 nM against IMP substrate; Ki = 440–550 nM against NAD substrate) supports its use as a chemical probe for dissecting the roles of guanine nucleotide biosynthesis in T-cell activation, viral replication, and cancer cell proliferation . The greater than 10-fold selectivity window over the 7-unsubstituted analog provides built-in specificity control, as the inactive analog can be co-procured for counter-screening to distinguish IMPDH2-dependent from IMPDH2-independent phenotypes.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.